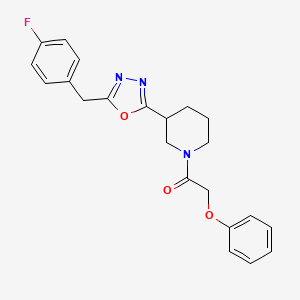

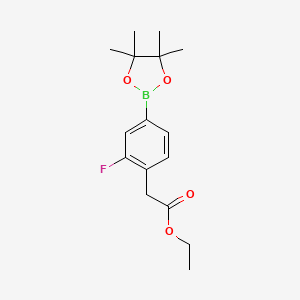

![molecular formula C16H14N2OS B2720098 N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide CAS No. 303147-28-6](/img/structure/B2720098.png)

N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

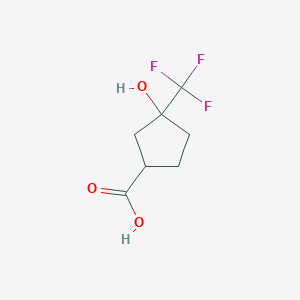

“N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide” is a chemical compound with the CAS Number: 303147-28-6 . It has a linear formula of C16H14N2OS .

Molecular Structure Analysis

The molecular formula of this compound is C16H14N2OS . It has an average mass of 282.360 Da and a monoisotopic mass of 282.082672 Da .Applications De Recherche Scientifique

Novel Insecticides

N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide is part of a novel class of insecticides with unique chemical structures, such as flubendiamide. This compound exhibits extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. Its unique structure, featuring novel substituents like a heptafluoroisopropyl group, a sulfonylalkyl group, and an iodine atom, contributes to its efficacy and safety for non-target organisms. It's anticipated to be an effective agent in controlling lepidopterous insects within insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally related to N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide have been extensively studied. For instance, N-allenyl cyanamides were accessed via a one-pot deoxycyanamidation-isomerization approach, highlighting the versatility of these compounds in organic synthesis. This methodology facilitates the generation of a diverse array of cyanamide products, demonstrating the compound's utility in deriving novel chemical entities with potential biological applications (Ayres et al., 2018).

Organic Synthesis

In the realm of organic synthesis, derivatives of N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide have been utilized to generate a variety of chemical structures. For example, 4H-1,4-benzothiazine derivatives were synthesized from 2-aminobenzenethiols, showcasing the potential of these compounds in creating pharmacologically relevant structures through ring closure and derivatization techniques (Kobayashi et al., 2006).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

The chemical moiety of N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide and its derivatives have been explored in the development of immunoreagents for enzyme-linked immunosorbent assays (ELISA). This application underscores the compound's utility in creating sensitive and selective detection methods for various analytes, particularly in environmental and pharmaceutical analysis (Adrián et al., 2009).

Antibacterial and Antifungal Activities

Research into sulfanilamide derivatives, structurally related to N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide, has revealed insights into their antibacterial and antifungal activities. These studies contribute to the understanding of how structural modifications impact the biological activities of these compounds, providing a foundation for the development of new antimicrobial agents (Lahtinen et al., 2014).

Propriétés

IUPAC Name |

N-(5-cyano-2-methylsulfanylphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-11-5-3-4-6-13(11)16(19)18-14-9-12(10-17)7-8-15(14)20-2/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISEWKNJMJDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C#N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline](/img/structure/B2720015.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2720016.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)

![1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2720030.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2720038.png)